molecular formula C20H11NO2 B14334093 4-Nitrobenzo(a)pyrene CAS No. 109345-47-3

4-Nitrobenzo(a)pyrene

Cat. No.: B14334093
CAS No.: 109345-47-3
M. Wt: 297.3 g/mol
InChI Key: PMACLRKUWODJAN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzo(a)pyrene typically involves the nitration of benzo(a)pyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature and limited commercial applications. it can be produced in laboratory settings for research purposes using the aforementioned nitration process. The production involves strict safety protocols to handle the hazardous chemicals and manage the toxic by-products .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzo(a)pyrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrobenzo(a)pyrene is primarily used in scientific research to study its environmental impact, toxicological properties, and potential health effects. Its applications include:

Mechanism of Action

The toxic effects of 4-Nitrobenzo(a)pyrene are primarily mediated through its interaction with cellular macromolecules. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potentially cancer. The aryl hydrocarbon receptor (AhR) pathway plays a crucial role in mediating its effects, including oxidative stress, inflammation, and genetic toxicity .

Comparison with Similar Compounds

4-Nitrobenzo(a)pyrene can be compared with other nitrated PAHs, such as:

  • 1-Nitropyrene
  • 2-Nitrofluoranthene
  • 3-Nitrobenzo(a)pyrene
  • 6-Nitrobenzo(a)pyrene

These compounds share similar structural features but differ in their mutagenic and carcinogenic potencies. For instance, 6-Nitrobenzo(a)pyrene is a weaker mutagen compared to 1- and 3-Nitrobenzo(a)pyrene . The position of the nitro group significantly influences the reactivity and biological activity of these compounds .

Properties

CAS No.

109345-47-3

Molecular Formula

C20H11NO2

Molecular Weight

297.3 g/mol

IUPAC Name

4-nitrobenzo[a]pyrene

InChI

InChI=1S/C20H11NO2/c22-21(23)18-11-14-10-13-4-1-2-6-15(13)16-9-8-12-5-3-7-17(18)19(12)20(14)16/h1-11H

InChI Key

PMACLRKUWODJAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=CC=CC(=C54)C=C3)[N+](=O)[O-]

Origin of Product

United States

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